molecular formula C9H9NO3 B2949806 6-Nitrochroman CAS No. 50386-60-2

6-Nitrochroman

Cat. No.: B2949806
CAS No.: 50386-60-2
M. Wt: 179.175
InChI Key: XEEPCXIOIGPEPA-UHFFFAOYSA-N
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Description

It is a light yellow powder crystal with a special natural aroma . This compound belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitrochroman-4-one can be synthesized through the nitration of chroman-4-one. The process involves dissolving chroman-4-one in concentrated sulfuric acid, followed by the slow addition of nitric acid. The reaction mixture is then cooled and diluted to yield this compound-4-one .

Industrial Production Methods: While specific industrial production methods for this compound-4-one are not extensively documented, the nitration process described above can be scaled up for industrial purposes. The use of concentrated sulfuric acid and nitric acid in controlled conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Nitrochroman-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include amino derivatives, reduced chroman derivatives, and substituted chroman compounds.

Scientific Research Applications

6-Nitrochroman-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Nitrochroman-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, making the compound useful in various biological studies .

Comparison with Similar Compounds

    4-Chromanone: A closely related compound with a similar structure but different biological activities.

    6-Aminochroman: A derivative formed by the reduction of 6-Nitrochroman-4-one.

    6-Bromo-4-chromanone: Another derivative with different substituents on the chroman ring.

Uniqueness: this compound-4-one is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEPCXIOIGPEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50386-60-2
Record name 6-nitro-3,4-dihydro-2H-1-benzopyran
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